molecular formula C10H17N3 B12525388 4-Methyl-N-(3-methylbutyl)pyrimidin-2-amine CAS No. 651718-74-0

4-Methyl-N-(3-methylbutyl)pyrimidin-2-amine

Cat. No.: B12525388
CAS No.: 651718-74-0
M. Wt: 179.26 g/mol
InChI Key: OGVOMEPGDZRQHO-UHFFFAOYSA-N
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Description

4-Methyl-N-(3-methylbutyl)pyrimidin-2-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(3-methylbutyl)pyrimidin-2-amine typically involves the reaction of 4-methylpyrimidine with 3-methylbutylamine under specific conditions. The reaction is usually carried out in the presence of a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The mixture is refluxed for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(3-methylbutyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-Methyl-N-(3-methylbutyl)pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(3-methylbutyl)pyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-(3-methylbutyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

651718-74-0

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

4-methyl-N-(3-methylbutyl)pyrimidin-2-amine

InChI

InChI=1S/C10H17N3/c1-8(2)4-6-11-10-12-7-5-9(3)13-10/h5,7-8H,4,6H2,1-3H3,(H,11,12,13)

InChI Key

OGVOMEPGDZRQHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NCCC(C)C

Origin of Product

United States

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